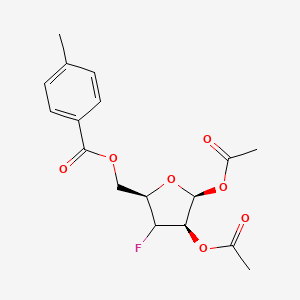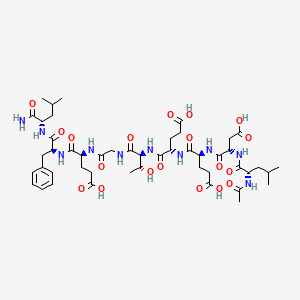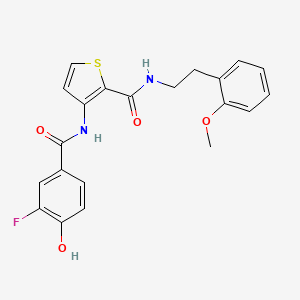
PROTAC GDI2 Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GDI2 Degrader-1 involves the conjugation of a ligand that binds to GDI2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing PROTACs typically involve multi-step organic synthesis, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, as well as compliance with regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC GDI2 Degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, GDI2 is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ubiquitin ligase to the target protein.
Major Products Formed
The major product formed from the reaction of this compound is the ubiquitinated form of GDI2, which is subsequently degraded into smaller peptides by the proteasome .
Applications De Recherche Scientifique
PROTAC GDI2 Degrader-1 has several scientific research applications, including:
Protein Degradation Studies: As a PROTAC, this compound is used to study the mechanisms of targeted protein degradation and the role of specific proteins in various cellular processes.
Drug Discovery: This compound serves as a lead compound for developing new therapeutics that target GDI2 and other similar proteins.
Mécanisme D'action
PROTAC GDI2 Degrader-1 exerts its effects by inducing the degradation of GDI2 through the ubiquitin-proteasome system. The compound binds to GDI2 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome . The degradation of GDI2 disrupts its function, leading to antitumor effects in cancer cells that overexpress this protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC IRAK3 Degrader-1: A selective and potent degrader of interleukin-1 receptor-associated kinase 3, demonstrating significant antitumor activity.
PROTAC TTK Degrader-2: A potent degrader of threonine tyrosine kinase, showing effective target degradation and anticancer activity.
Uniqueness
PROTAC GDI2 Degrader-1 is unique in its ability to selectively degrade GDI2, a protein implicated in cancer progression. Its high specificity and potency make it a valuable tool for studying the role of GDI2 in cancer and developing targeted therapies .
Propriétés
Formule moléculaire |
C59H81N7O9 |
|---|---|
Poids moléculaire |
1032.3 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[2-[4-[[(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-2-hydroxy-4-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C59H81N7O9/c1-39(2)23-52(62-58(69)56(67)51(60)30-45-11-9-8-10-12-45)57(68)61-14-17-71-19-21-73-22-20-72-18-16-65-36-49(63-64-65)34-59(70)33-44(7)66-15-13-48-31-54(74-37-46-26-40(3)24-41(4)27-46)55(32-50(48)53(66)35-59)75-38-47-28-42(5)25-43(6)29-47/h8-12,24-29,31-32,36,39,44,51-53,56,67,70H,13-23,30,33-35,37-38,60H2,1-7H3,(H,61,68)(H,62,69)/t44-,51+,52+,53+,56-,59+/m0/s1 |
Clé InChI |
MJHIWLXBPBFJAP-UROWPWKKSA-N |
SMILES isomérique |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]([C@@H](CC7=CC=CC=C7)N)O)O |
SMILES canonique |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC7=CC=CC=C7)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)





![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)





